molecular formula C15H18N4OS B451770 N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide

N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide

Cat. No.: B451770
M. Wt: 302.4g/mol
InChI Key: WSVYNTLWTOWPFD-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide typically involves the condensation reaction between 1,3-dimethyl-1H-pyrazole-4-carbaldehyde and 4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins by binding to their active sites. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects . The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is unique due to its specific structural features, such as the presence of the 1,3-dimethyl-1H-pyrazole moiety and the tetrahydro-1-benzothiophene ring

Properties

Molecular Formula

C15H18N4OS

Molecular Weight

302.4g/mol

IUPAC Name

N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C15H18N4OS/c1-10-11(8-19(2)18-10)7-16-17-15(20)13-9-21-14-6-4-3-5-12(13)14/h7-9H,3-6H2,1-2H3,(H,17,20)/b16-7+

InChI Key

WSVYNTLWTOWPFD-FRKPEAEDSA-N

SMILES

CC1=NN(C=C1C=NNC(=O)C2=CSC3=C2CCCC3)C

Isomeric SMILES

CC1=NN(C=C1/C=N/NC(=O)C2=CSC3=C2CCCC3)C

Canonical SMILES

CC1=NN(C=C1C=NNC(=O)C2=CSC3=C2CCCC3)C

Origin of Product

United States

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